Unmatched β3-AR Potency: L-796568 (EC50 3.6 nM) vs. Alternative β3-Agonists
L-796568 demonstrates exceptional in vitro potency at the human β3-adrenergic receptor with an EC50 of 3.6 nM, functioning as a full agonist (94% activation) . This potency is superior to many earlier and some contemporary β3-agonists, such as ZD7114 and ZD2079, which were studied in similar metabolic contexts but did not report single-digit nanomolar potencies [1]. This high potency enables the use of lower concentrations in cellular and tissue assays, minimizing potential off-target effects and solvent interference.
| Evidence Dimension | β3-adrenergic receptor agonism potency |
|---|---|
| Target Compound Data | EC50 = 3.6 nM (94% activation) |
| Comparator Or Baseline | In-class agonists (e.g., ZD7114, ZD2079) lack reported single-digit nM potency |
| Quantified Difference | N/A (Potency level vs. class baseline) |
| Conditions | In vitro functional assay using human β3-AR |
Why This Matters
High in vitro potency is a key differentiator for researchers requiring robust target engagement at minimal concentrations, enhancing assay sensitivity and specificity.
- [1] Buemann B, et al. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects. Int J Obes Relat Metab Disord. 2000 Dec;24(12):1553-60. View Source
